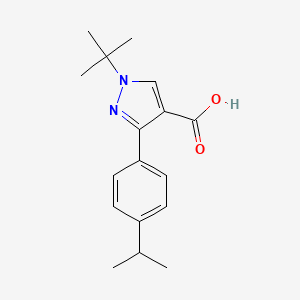
1-Tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TPPC and has been synthesized using various methods. TPPC has been found to have several biochemical and physiological effects, making it a promising compound for further research.
作用機序
The mechanism of action of TPPC is not fully understood. However, it has been suggested that TPPC may exert its effects by inhibiting the activity of certain enzymes involved in inflammation and cancer. Additionally, TPPC may also modulate the activity of certain signaling pathways involved in these processes.
Biochemical and Physiological Effects:
TPPC has been found to have several biochemical and physiological effects. For example, TPPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, TPPC has been found to induce apoptosis (programmed cell death) in cancer cells. TPPC has also been found to modulate the activity of certain signaling pathways involved in inflammation and cancer.
実験室実験の利点と制限
TPPC has several advantages for use in lab experiments. For example, TPPC has been found to be relatively stable under various conditions, making it suitable for use in long-term experiments. Additionally, TPPC has been found to be relatively non-toxic, making it suitable for use in cell culture experiments. However, TPPC has some limitations. For example, TPPC is relatively insoluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for research on TPPC. One area of research is the development of new synthesis methods for TPPC that are more efficient and yield higher purity. Another area of research is the identification of the specific enzymes and signaling pathways targeted by TPPC. Additionally, further research is needed to determine the efficacy and safety of TPPC in animal models and human clinical trials. Finally, the potential applications of TPPC in other areas of research, such as neurodegenerative diseases, should be explored.
合成法
TPPC can be synthesized using a variety of methods, including the reaction of 1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole with chloroacetic acid in the presence of a base. Another method involves the reaction of 1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole with ethyl chloroformate in the presence of a base. The synthesis of TPPC has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
TPPC has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicine. TPPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, TPPC has been found to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.
特性
IUPAC Name |
1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)12-6-8-13(9-7-12)15-14(16(20)21)10-19(18-15)17(3,4)5/h6-11H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZJZUNKYZTNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B7498621.png)
![N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)
![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)
![2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498630.png)
![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)

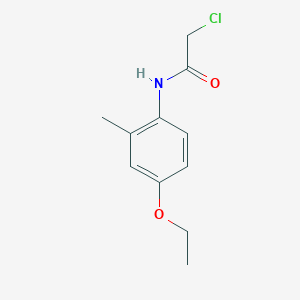
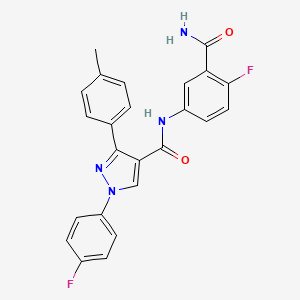
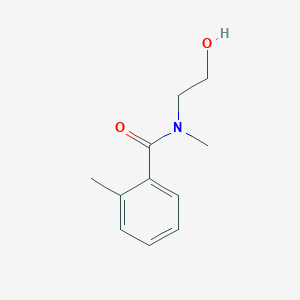

![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
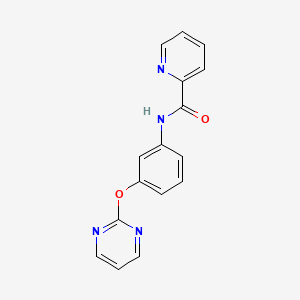
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)